molecular formula C9H9F3O2 B1531612 4-Methyl-2-(2,2,2-trifluoroethoxy)-phenol CAS No. 1802719-08-9

4-Methyl-2-(2,2,2-trifluoroethoxy)-phenol

Cat. No.: B1531612
CAS No.: 1802719-08-9
M. Wt: 206.16 g/mol
InChI Key: RXJFFNHKMGKJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2,2,2-trifluoroethoxy)-phenol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Polymerization

4-Methyl-2-(2,2,2-trifluoroethoxy)-phenol's derivatives have been explored in oxidative polymerization studies. For example, the oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol (a similar compound) was catalyzed by horseradish peroxidase, yielding polymers with potentially useful properties like high thermal stability and unique molecular weights (Turac & Sahmetlioglu, 2010).

Crystal Engineering and Materials Chemistry

Compounds like this compound can act as directing forces in crystal engineering, with applications in materials chemistry or catalysis. New fluorous ponytailed pyridinium halide salts were synthesized from similar compounds, highlighting their potential in forming unique crystal structures (Lu et al., 2016).

Schiff Base Derivatives

Schiff base derivatives involving similar phenol compounds have been synthesized and characterized, showing potential in biological activities and electrochemical applications. These derivatives exhibited protective properties against DNA damage and notable electrooxidation behavior (Shabbir et al., 2016).

Antioxidant Activity

Studies on phenolic acids and derivatives, which include compounds like this compound, have revealed their binding affinities to human serum albumin and impacts on antioxidant activity. These findings underscore their potential in food chemistry and as antioxidants (Zhang et al., 2018).

Environmental Impact and Degradation

Related compounds, such as triclosan, have been studied for their environmental occurrence, toxicity, and degradation. While not directly this compound, these studies give insights into the environmental impact of similar phenolic compounds (Bedoux et al., 2012).

Properties

IUPAC Name

4-methyl-2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-7(13)8(4-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFFNHKMGKJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.